molecular formula C30H34N2O6S B10834761 4-[(4-Cyclohexylphenyl)methyl-[2-[methyl-(4-methylphenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid

4-[(4-Cyclohexylphenyl)methyl-[2-[methyl-(4-methylphenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid

Cat. No.: B10834761
M. Wt: 550.7 g/mol
InChI Key: DMZMMAPPHDCECB-UHFFFAOYSA-N
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Description

“PMID26394986-Compound-13” is a synthetic organic compound known for its role as a DOT1L inhibitor. It has a unique chemical structure that distinguishes it from other inhibitors like pinometostat. This compound acts as a SAM-competitive inhibitor, binding to an induced pocket adjacent to the SAM binding site .

Preparation Methods

The synthesis of “PMID26394986-Compound-13” involves several steps. The preparation of the compound typically starts with the synthesis of intermediate compounds, followed by specific reaction conditions to achieve the final product. The exact synthetic routes and industrial production methods are proprietary and detailed in specific patents and scientific publications .

Chemical Reactions Analysis

“PMID26394986-Compound-13” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

“PMID26394986-Compound-13” has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of DOT1L, a histone methyltransferase.

    Biology: It helps in understanding the role of DOT1L in gene expression and chromatin modification.

    Medicine: It has potential therapeutic applications in treating diseases like leukemia, where DOT1L plays a crucial role.

    Industry: It is used in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of “PMID26394986-Compound-13” involves its role as a DOT1L inhibitor. It binds to the SAM binding site, preventing the methylation of histone H3 at lysine 79. This inhibition affects gene expression and chromatin structure, leading to various biological effects. The molecular targets and pathways involved include the inhibition of DOT1L activity and the subsequent changes in gene expression .

Comparison with Similar Compounds

“PMID26394986-Compound-13” is unique compared to other similar compounds due to its specific binding affinity and inhibitory activity. Similar compounds include:

Properties

Molecular Formula

C30H34N2O6S

Molecular Weight

550.7 g/mol

IUPAC Name

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(4-methylphenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C30H34N2O6S/c1-21-8-15-26(16-9-21)39(37,38)31(2)20-29(34)32(25-14-17-27(30(35)36)28(33)18-25)19-22-10-12-24(13-11-22)23-6-4-3-5-7-23/h8-18,23,33H,3-7,19-20H2,1-2H3,(H,35,36)

InChI Key

DMZMMAPPHDCECB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N(CC2=CC=C(C=C2)C3CCCCC3)C4=CC(=C(C=C4)C(=O)O)O

Origin of Product

United States

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